GSK137647A
Descripción general
Descripción
GSK 137647, también conocido como GSK137647A, es un agonista potente y selectivo para el receptor 4 de ácido graso libre (FFA4 o GPR120). Activa FFA4 con valores de pEC50 de 6.3, 6.2 y 6.1 para FFA4 humano, de ratón y de rata, respectivamente. Notablemente, su actividad contra FFA1, FFA2 y FFA3 es menos pronunciada (pEC50 < 4.5) .
Aplicaciones Científicas De Investigación
GSK 137647 tiene diversas aplicaciones en diversas disciplinas científicas:
Química: Como agonista de FFA4, sirve como una herramienta valiosa para estudiar el metabolismo de los lípidos y las vías de señalización.
Biología: Los investigadores exploran su impacto en las respuestas celulares, la inflamación y la secreción de insulina.
Medicina: Las propiedades antiinflamatorias de GSK 137647 lo hacen relevante para posibles intervenciones terapéuticas.
Industria: Su uso en el descubrimiento y desarrollo de fármacos es un área de investigación activa.
Mecanismo De Acción
GSK 137647 modula las respuestas celulares a través de la activación de FFA4. Los objetivos moleculares y las vías exactas implicadas siguen siendo objeto de investigación en curso.
Análisis Bioquímico
Biochemical Properties
GSK137647A interacts with the FFA4 receptor, a G protein-coupled receptor expressed in intestine, adipocytes, and pro-inflammatory macrophages . It acts as a selective agonist of FFA4, with EC50 values of 0.5, 0.63, and 0.79 µM for human, mouse, and rat receptors, respectively .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It induces insulin secretion and inhibits epithelial ion transport . In macrophages, this compound reduces the production of nitric oxide without affecting cell viability . In Caco-2 cells, it alleviates response to inflammatory stimuli and induces secretion of IL-6 .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the FFA4 receptor. As a selective agonist, it binds to the receptor and triggers a series of downstream effects, including the induction of insulin secretion and the inhibition of epithelial ion transport .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. In one study, this compound (1 mg/kg; i.p.; twice daily, for 7 days; C57BL/6 mice) was shown to alleviate colitis in TNBS- and DSS-treated mice .
Subcellular Localization
Given its role as a selective FFA4 agonist, it is likely that it is localized to the areas where the FFA4 receptor is expressed, such as the intestine, adipocytes, and pro-inflammatory macrophages .
Métodos De Preparación
Rutas sintéticas:: La ruta sintética para GSK 137647 implica reacciones químicas específicas e intermediarios. Desafortunadamente, las vías sintéticas detalladas no están fácilmente disponibles en la literatura.
Producción industrial:: La información sobre los métodos de producción industrial a gran escala para GSK 137647 sigue siendo limitada. generalmente se sintetiza a través de procesos especializados en laboratorios de investigación.
Análisis De Reacciones Químicas
Reacciones:: GSK 137647 puede someterse a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución
Reactivos y condiciones comunes::Oxidación: Agentes oxidantes (p. ej., peróxidos, cromatos)
Reducción: Agentes reductores (p. ej., hidruros, catalizadores metálicos)
Sustitución: Nucleófilos (p. ej., aminas, alcóxidos)
Productos principales:: Los productos principales resultantes de estas reacciones no se reportan explícitamente en la literatura.
Comparación Con Compuestos Similares
Si bien las comparaciones detalladas son escasas, GSK 137647 destaca por su actividad selectiva de FFA4. Compuestos similares incluyen otros agonistas del receptor FFA, pero sus perfiles distintos requieren una exploración adicional.
Actividad Biológica
GSK137647A, a selective agonist of the Free Fatty Acid Receptor 4 (FFA4), has garnered significant attention in recent years due to its potential therapeutic applications in metabolic disorders and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on inflammatory pathways, and relevant research findings.
FFA4, also known as GPR120, is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating anti-inflammatory responses and enhancing insulin sensitivity. This compound activates FFA4, leading to various intracellular signaling cascades, including the inhibition of pro-inflammatory cytokine production and modulation of metabolic processes.
Key Signaling Pathways
- Inhibition of NF-κB Activation : this compound has been shown to inhibit NF-κB activation in macrophages, thereby reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α .
- PPARγ Modulation : The compound enhances the expression of PPARγ, a nuclear receptor that regulates fatty acid storage and glucose metabolism. This modulation is associated with decreased inflammatory gene expression in response to lipopolysaccharide (LPS) stimulation in macrophages .
In Vitro Studies
Research has demonstrated that this compound significantly reduces LPS-induced pro-inflammatory cytokine expression in various cell types. A study conducted on large yellow croaker macrophages revealed that treatment with this compound led to a marked decrease in the mRNA levels of pro-inflammatory genes such as IL-1β, IL-6, IL-8, TNF-α, and COX-2 .
Table 1: Effects of this compound on Pro-inflammatory Cytokines
Cytokine | Control (LPS) | LPS + this compound | p-value |
---|---|---|---|
IL-1β | High | Low | <0.001 |
IL-6 | High | Low | <0.001 |
IL-8 | High | Low | <0.001 |
TNF-α | High | Low | <0.001 |
COX-2 | High | Low | <0.001 |
In Vivo Studies
This compound has also been evaluated in animal models for its anti-inflammatory effects. In a study involving mice with dextran sulfate sodium (DSS)-induced colitis, administration of this compound significantly alleviated symptoms such as weight loss and colon damage .
Case Study: DSS-Induced Colitis in Mice
Researchers administered this compound at a dosage of 1 mg/kg body weight from days 3 to 6 of the experiment. The results indicated:
- Weight Loss : Reduced compared to control.
- Colon Length : Increased compared to control.
- Macroscopic Score : Improved inflammation scores.
Pharmacological Profile
This compound exhibits a favorable pharmacological profile with high selectivity for FFA4 over other receptors. In comparative studies with other FFA4 agonists like TUG891, this compound demonstrated a moderate potency (IC50 = 0.34 μM) but was effective in eliciting significant biological responses .
Table 2: Potency Comparison of FFA4 Agonists
Compound | IC50 (μM) |
---|---|
TUG891 | 0.16 ± 0.01 |
This compound | 0.34 ± 0.07 |
GW9508 | 3.62 ± 0.50 |
Propiedades
IUPAC Name |
4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)17-21(18,19)15-7-5-14(20-4)6-8-15/h5-10,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUAFMNPXPXOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.